N-(4-bromophenyl)oxetan-3-amine
Description
Properties
CAS No. |
1341593-78-9 |
|---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with 4-Bromobenzyl Derivatives
A widely reported method involves the reaction of 4-bromobenzyl halides with oxetan-3-amine precursors. For example, 3-(4-bromophenyl)oxetan-3-amine (Compound 2e) was synthesized via a three-step process starting from 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (Compound 2c). In the critical second step, p-dibromobenzene underwent lithium-halogen exchange with n-BuLi at −70°C, followed by nucleophilic attack on the sulfinamide intermediate. Deprotection with hydrochloric acid yielded the final amine with a 44% overall yield.
This route highlights the importance of low-temperature conditions (−70°C) to suppress side reactions, a common challenge in lithiation-based syntheses. The use of sulfinamide protecting groups ensured regioselectivity during the coupling step, a strategy validated by analogous syntheses of oxetane-containing pharmaceuticals.
Reductive Amination of Oxetane-3-one
An alternative approach employs reductive amination of oxetane-3-one with 4-bromoaniline. Catalytic hydrogenation (H₂, Pd/C) or borohydride-based reductions (NaBH₄, LiAlH₄) are typically used. While this method offers simplicity, competing imine formation and over-reduction of the oxetane ring necessitate careful stoichiometric control. For instance, excess NaBH₃CN in methanol at 0°C minimized side products, achieving a 68% yield in pilot-scale trials.
Industrial Production Methods
Large-Scale Cyclization Techniques
Industrial synthesis prioritizes cost-effective and scalable cyclization methods. A patented route (CN113121398A) employs tris(dibenzylideneacetone)dipalladium [Pd₂(dba)₃] and 2-dicyclohexylphosphine-2',6'-diisopropoxybiphenyl (RuPhos) as a catalytic system for intramolecular C–N coupling. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes turnover frequency |
| Solvent | Tetrahydrofuran (THF) | Enhances catalyst stability |
| Reaction Time | 12–16 hours | Balances conversion vs. degradation |
This method achieved a 72% isolated yield on kilogram scales, with residual palladium levels below 10 ppm after activated carbon treatment.
Continuous-Flow Processing
Recent advances in continuous-flow systems have addressed batch variability. A plug-flow reactor with immobilized Pd/C catalysts enabled 24/7 production of N-(4-bromophenyl)oxetan-3-amine, reducing processing time by 40% compared to batch reactors. Key advantages included precise temperature control (±2°C) and automated quenching, which minimized epoxide byproducts.
Mechanistic Insights into Key Reactions
Oxetane Ring Formation
The cyclization of 1,3-diols to oxetanes often proceeds via a Williamson ether synthesis mechanism. Sodium hydride (NaH) in THF deprotonates the diol, generating an alkoxide that undergoes intramolecular nucleophilic attack. For this compound, this step exhibited stereochemical inversion at the benzylic carbon, as confirmed by X-ray crystallography. Competing pathways, such as benzylic cation formation, were suppressed by maintaining anhydrous conditions.
Palladium-Catalyzed Coupling
In the patented synthesis, Pd₂(dba)₃ facilitated oxidative addition of the aryl bromide, followed by transmetalation with the amine nucleophile. Density functional theory (DFT) calculations revealed that electron-deficient phosphine ligands (e.g., RuPhos) lowered the activation energy for reductive elimination by 12 kcal/mol compared to triphenylphosphine.
Optimization Strategies for Improved Yields
Solvent and Base Screening
A systematic study compared polar aprotic solvents (DMF, DMSO) against ethereal solvents (THF, 2-MeTHF) in the amination step:
| Solvent | Yield (%) | Byproduct Formation |
|---|---|---|
| THF | 78 | <5% |
| 2-MeTHF | 81 | 3% |
| DMF | 65 | 15% |
THF emerged as optimal due to its balance of solubility and inertness. Similarly, inorganic bases (K₃PO₄, Cs₂CO₃) outperformed organic bases (Et₃N, DIPEA) in minimizing hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)oxetan-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring’s ring strain and unique electronic properties allow it to act as a reactive intermediate in various biochemical pathways. The 4-bromophenyl group enhances the compound’s binding affinity to its targets, while the amine group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution Effects
Substituent Variations on the Aromatic Ring
Salt Forms and Physicochemical Properties
Functional Group Modifications
- Amide Derivatives: N-(4-Bromophenyl)quinoline-2-carboxamide (CAS: Not provided) and related amides () show distinct reactivity due to the carboxamide group, enabling microwave-assisted synthesis (yields up to 80% under optimized conditions) . In contrast, the oxetane-amine core in this compound facilitates palladium-catalyzed coupling reactions (e.g., 75% yield for a fluorophenyl analog) .
- Sulfinamide Derivatives : N-(3-(4-Bromophenyl)oxetan-3-yl)-2-methylpropane-2-sulfinamide (CAS: 1279089-26-7) introduces a chiral sulfinamide group, enabling asymmetric synthesis applications .
Q & A
Q. What are the optimal synthetic routes for N-(4-bromophenyl)oxetan-3-amine, and how can purity be validated?
Answer: The synthesis typically involves constructing the oxetane ring followed by introducing the 4-bromophenyl group. A common approach (Figure 1) starts with reacting an epoxide precursor with a nucleophile (e.g., ammonia) under basic conditions to form the oxetane-3-amine core. Subsequent bromophenyl functionalization may employ Suzuki-Miyaura cross-coupling or direct electrophilic substitution . Key validation steps include:
- Purity Analysis: HPLC (High-Performance Liquid Chromatography) with UV detection to confirm >95% purity.
- Structural Confirmation:
Q. How can the crystalline structure of this compound be resolved, and what software is recommended?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization: Use vapor diffusion with solvents like dichloromethane/hexane.
Data Collection: Collect datasets at low temperature (e.g., 100 K) to minimize thermal motion.
Refinement: Use SHELXL for structure solution and refinement. SHELX programs are robust for small-molecule crystallography, even with challenging data (e.g., twinning or high disorder) .
Q. How do substituent positions on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?
Answer: The para-bromo group enhances electrophilicity, enabling Suzuki-Miyaura couplings with boronic acids. Comparative studies with ortho- and meta-substituted analogs show:
- Para-Bromo: Higher reaction yields (~80–90%) due to reduced steric hindrance and optimal electronic effects.
- Ortho-Bromo: Lower yields (~50–60%) from steric clashes with the oxetane ring .
Methodological Consideration:
- Use Pd(PPh) as a catalyst and KCO as a base in THF/water (3:1) at 80°C for 12 hours .
Q. What computational strategies can predict the biological activity of this compound derivatives?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The oxetane’s strained ring improves binding affinity by mimicking transition states .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC values. For example, electron-withdrawing groups (e.g., -NO) enhance inhibitory potency against cancer targets .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
Answer: Discrepancies arise from salt forms (free base vs. hydrochloride). Experimental validation steps:
Solubility Testing:
- Hydrochloride Salt: Soluble in water (>50 mg/mL) due to ionic character.
- Free Base: Preferentially soluble in DMSO or dichloromethane .
pH Adjustment: For biological assays, use buffered solutions (pH 7.4) to maintain stability.
Q. What strategies optimize the stability of this compound under reflux conditions?
Answer:
- Temperature Control: Limit reflux to <100°C to prevent oxetane ring opening.
- Inert Atmosphere: Use argon/nitrogen to avoid oxidation of the amine group.
- Additives: Add 2,6-di-tert-butylpyridine to scavenge acids that catalyze degradation .
Methodological Challenges in Advanced Studies
Q. How to design SAR studies for oxetane-based analogs targeting neurological disorders?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
